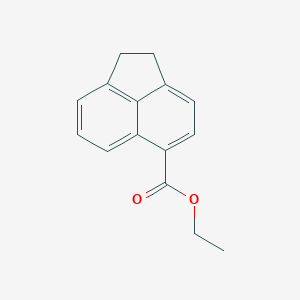

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction of Ethyl 1,2-dihydroacenaphthylene-5-carboxylate and related compounds involves the exploration of their synthesis, molecular structure, and properties. These chemicals serve as significant intermediates in organic synthesis and polymer science, showing diverse applications due to their unique chemical structures and reactivity.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including catalytic processes and polymerization. For instance, the synthesis of nickel complexes derived from aryliminoacenaphthylene and their application in ethylene polymerization highlight innovative approaches to producing high-molecular-weight polyethylenes with lower levels of branching, indicating the potential for controlled synthesis techniques (Katla et al., 2016).

Molecular Structure Analysis

The molecular structure of synthesized compounds, such as the nickel complexes mentioned, often reveals a distorted geometry around the metal center, influencing their reactivity and polymerization behavior. Single crystal X-ray diffraction provides detailed insights into these structural characteristics (Du et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds include polymerization, where the catalytic activity towards ethylene polymerization produces polyethylene with specific branching and molecular weight characteristics. This demonstrates the compounds' utility in tailoring polymer properties for specific applications (Fan et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as their solubility, melting points, and crystallinity, can be inferred from their molecular structure and synthesis outcomes. However, detailed analyses specific to this compound's physical properties were not directly found in the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding the compound's behavior in different environments. For example, the study of the electrochemical carboxylation of acenaphthylene derivatives provides insights into the methods for introducing carboxyl groups into specific positions on the molecule, affecting its chemical properties and reactivity (Gambino et al., 1982).

Scientific Research Applications

Synthesis and Chemical Reactions

Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Selective Cyclocondensation : Lebedˈ et al. (2012) researched the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

Hantzsch Cyclization : Frigerio et al. (1988) studied the Hantzsch cyclization of ethyl 4-chloro-2-benzylidene-acetoacetates with methyl 3-aminocrotonate, leading to the formation of specific tetrahydropyridine derivatives (Frigerio et al., 1988).

Carboxyl-Group Protection : Amaral (1969) explored the use of the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis (Amaral, 1969).

Synthesis of α-Pyranones : Gelmi and Pocar (1992) investigated the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, forming ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate (Gelmi & Pocar, 1992).

Synthesis of 1,2,4-Triazines : Ohsumi and Neunhoeffer (1992) prepared ethyl 1,2,4-triazine-5-carboxylates by heating specific hydrazones with ammonium acetate, demonstrating high regioselectivity (Ohsumi & Neunhoeffer, 1992).

Industrial Applications

- Ethylene Polymerization : Katla et al. (2016) synthesized a series of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds for ethylene polymerization, indicating the potential industrial application of similar chemical structures (Katla et al., 2016).

properties

IUPAC Name |

ethyl 1,2-dihydroacenaphthylene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSQTRMDLXWKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)